molecular formula C13H10N2O3 B8188661 2-(5-Methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione

2-(5-Methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione

Cat. No.: B8188661
M. Wt: 242.23 g/mol
InChI Key: MSVRUDXFVRYJJC-UHFFFAOYSA-N
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Description

2-(5-Methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione is a complex organic compound with a unique structure that combines an oxazole ring and an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by its attachment to the isoindole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce isoindole derivatives.

Scientific Research Applications

2-(5-Methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methyl-oxazol-4-yl-methanol: Shares the oxazole ring but differs in the functional groups attached.

    2-Bromo-5-methyl-oxazol-4-yl-methanol: Similar structure with a bromine atom instead of a methyl group.

Uniqueness

2-(5-Methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione is unique due to its combination of the oxazole and isoindole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5-methyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-8-11(14-7-18-8)6-15-12(16)9-4-2-3-5-10(9)13(15)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVRUDXFVRYJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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